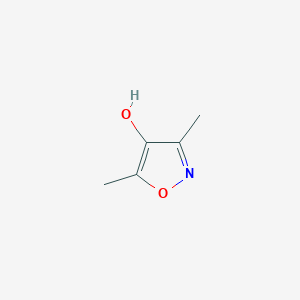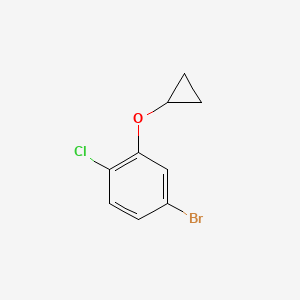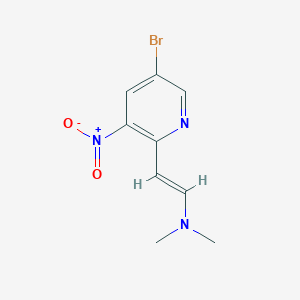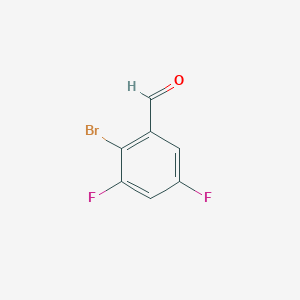
2-Brom-3,5-difluorbenzaldehyd
Übersicht
Beschreibung
2-Bromo-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,5-difluorobenzaldehyde is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method involves the bromination of 3,5-difluorobenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-3,5-difluorobenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced bromination techniques and efficient separation methods, such as distillation or crystallization, are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.
Reduction: Reducing agents like sodium borohydride in an alcohol solvent.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-3,5-difluorobenzoic acid.
Reduction: Formation of 2-Bromo-3,5-difluorobenzyl alcohol.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the reactivity and binding affinity of the compound, making it useful in various chemical reactions and biological assays . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Bromo-3,5-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
2-bromo-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMAMKROIRRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-3,5-difluorobenzaldehyde significant in the synthesis of korupensamines A and B?
A1: 2-Bromo-3,5-difluorobenzaldehyde, when complexed with chromium, acts as a versatile chiral building block in the synthesis of korupensamines A and B. The research demonstrates that a single enantiomer of the chromium complex derived from this compound can be transformed into both atropisomeric forms of the target molecules []. This is achieved through strategic manipulation of reaction conditions to control the stereochemistry of key bond formations and rotations. The presence of bromine and fluorine atoms in the molecule allows for further functionalization and fine-tuning of the synthetic pathway.
Q2: How does the presence of fluorine atoms in 2-Bromo-3,5-difluorobenzaldehyde contribute to the synthesis?
A2: The fluorine atoms in 2-Bromo-3,5-difluorobenzaldehyde play a crucial role in directing the stereochemical outcome of the synthesis []. They influence the reactivity of the molecule when complexed with chromium, facilitating selective transformations. For instance, the fluorine atom can be easily substituted with an isopropoxy group via nucleophilic substitution, introducing further structural diversity. This control over reactivity and stereochemistry is essential for accessing the desired atropisomeric forms of korupensamines A and B.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


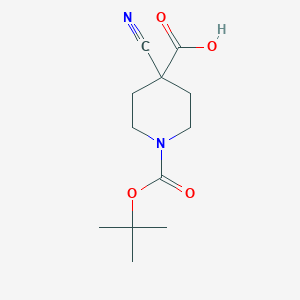
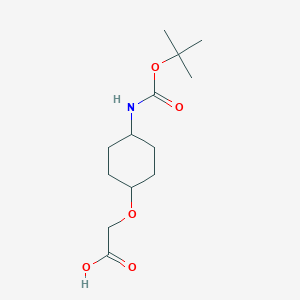
![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)




![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
